Sulfate de 1-éthyl-3-méthylimidazolium

Vue d'ensemble

Description

1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids particularly useful in various industrial and scientific applications.

Applications De Recherche Scientifique

1-Ethyl-3-methylimidazolium methyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in various chemical reactions due to its excellent solvation properties.

Biology: Employed in the stabilization of proteins and enzymes, enhancing their thermal stability.

Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity

Mécanisme D'action

Target of Action

1-Ethyl-3-methylimidazolium methyl sulfate, also known as [EMIM][MS], is primarily used as an eluent modifier in high-performance liquid chromatography (HPLC). Its primary target is the mobile phase of the HPLC system . The compound interacts with the mobile phase to enhance the separation of chemical species, particularly the positional isomers of benzoic acid .

Mode of Action

The compound works by modifying the eluent or mobile phase in HPLC. This modification results in better separation of the three positional isomers of benzoic acid

Biochemical Pathways

Its use can indirectly affect biochemical studies by improving the resolution of hplc, a common technique used to separate and identify components of complex biochemical mixtures .

Pharmacokinetics

Its impact on bioavailability is more pertinent to its role in enhancing the resolution of HPLC analyses .

Result of Action

The primary result of the compound’s action is the improved separation of the three positional isomers of benzoic acid in HPLC analyses . This can enhance the accuracy and reliability of biochemical analyses, aiding in the identification and quantification of various chemical species.

Action Environment

The efficacy and stability of 1-Ethyl-3-methylimidazolium methyl sulfate are influenced by various environmental factors. For instance, the temperature and composition of the mobile phase in HPLC can affect the compound’s effectiveness as an eluent modifier

Méthodes De Préparation

1-Ethyl-3-methylimidazolium methyl sulfate can be synthesized through the reaction of 1-methylimidazole with methyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield. Industrial production methods often involve continuous flow synthesis in micro-capillaries to optimize yield and efficiency .

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include potassium hydroxide, hydrogen peroxide, and various organic solvents. .

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methylimidazolium methyl sulfate is unique due to its specific combination of an ethyl and methyl group on the imidazolium ring, which imparts distinct solvation and conductivity properties. Similar compounds include:

- 1-Ethyl-3-methylimidazolium ethyl sulfate

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide These compounds share similar ionic liquid properties but differ in their specific applications and efficiencies in various reactions .

Activité Biologique

1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MS]) is a type of ionic liquid (IL) that has garnered attention for its potential biological activities, particularly in antimicrobial applications, toxicity profiles, and its role in biocatalysis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with [EMIM][MS].

Antimicrobial Activity

Recent studies have explored the antibacterial properties of [EMIM][MS] when used in conjunction with silver nanoparticles (Ag NPs). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Enterobacter cloacae.

Table 1: Antibacterial Activity of Ag-[EMIM][MS] NPs

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 62.5 | 62.5 |

| S. aureus | 500 | 500 |

| E. cloacae | 250 | 250 |

The results indicate that while [EMIM][MS] shows some antibacterial activity when combined with Ag NPs, it is less effective compared to other ionic liquids like [BMIM][OTf] and [BMIM][TFSI]. The Ag-[EMIM][MS] NPs had higher MIC values, suggesting a reduced efficacy against these pathogens compared to gentamicin, which had MIC values of 0.78 μg/mL for S. aureus and 3.13 μg/mL for E. cloacae .

Toxicity Studies

Toxicological assessments have indicated that [EMIM][MS] exhibits cytotoxic effects on human cell lines. For instance, studies have shown that it can induce oxidative stress and apoptosis in liver cancer cells (HepG2). The effective concentration (EC50) for inducing toxicity was reported to be around 439.46 μM after 24 hours of exposure .

The mechanism appears to involve mitochondrial disruption and increased production of reactive oxygen species (ROS), leading to apoptotic cell death. In vivo studies also suggest potential kidney toxicity, as evidenced by increased serum creatinine levels and histopathological changes in renal tissues following administration in animal models .

Biocatalytic Applications

[EMIM][MS] has been investigated for its role in biocatalysis, particularly in the pretreatment of lignocellulosic biomass for bioethanol production. The ionic liquid facilitates the extraction of glucan while minimizing the removal of lignin and hemicellulose, thus preserving the biomass structure essential for subsequent enzymatic saccharification .

In a study involving poplar wood pretreatment, it was found that over 90% glucan recovery was achieved with minimal lignin removal when using [EMIM][MS] under optimized conditions . This efficiency highlights its potential utility in sustainable biofuel production processes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of silver nanoparticles stabilized by [EMIM][MS] against various bacterial strains, emphasizing its potential as a novel antibacterial agent amidst rising antibiotic resistance concerns.

- Toxicological Profile : Research on the cytotoxic effects of [EMIM][MS] on human hepatoma cells revealed significant insights into its safety profile, indicating a need for careful consideration in biomedical applications.

- Biomass Pretreatment : The use of [EMIM][MS] in lignocellulosic biomass pretreatment showcased its ability to enhance sugar yields significantly, paving the way for more efficient bioethanol production methods.

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDLSWVIAITRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

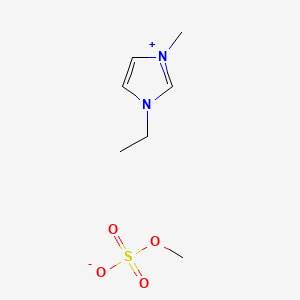

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049310 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-01-4 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.